Product packaging for Ethyl 4-cyclobutyl-2,4-dioxobutanoate(Cat. No.:CAS No. 1222955-59-0)

Ethyl 4-cyclobutyl-2,4-dioxobutanoate

Cat. No.: B2461247
CAS No.: 1222955-59-0
M. Wt: 198.218
InChI Key: QHIAUQJBVQTXSM-UHFFFAOYSA-N
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Description

Contextualization within Beta-Keto Ester Chemical Transformations

Beta-keto esters are a well-established class of compounds in organic chemistry, prized for their versatile reactivity. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations. The acidic alpha-hydrogen, located between the two carbonyl groups, is readily deprotonated to form a stabilized enolate ion. This enolate is a potent nucleophile, enabling a range of carbon-carbon bond-forming reactions, such as alkylation and acylation.

The synthesis of beta-keto esters is often achieved through the Claisen condensation reaction. This reaction involves the condensation of two ester molecules, or a ketone and an ester, in the presence of a strong base. For the synthesis of Ethyl 4-cyclobutyl-2,4-dioxobutanoate, a plausible route involves the Claisen condensation of cyclobutyl methyl ketone with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This method is analogous to the synthesis of other ethyl 2,4-dioxo-4-arylbutanoates.

Significance as a Key Building Block in Organic Synthesis

The significance of this compound as a building block lies in the unique structural and conformational properties imparted by the cyclobutyl ring. The cyclobutyl moiety is increasingly recognized in medicinal chemistry for its ability to introduce three-dimensionality into otherwise planar molecules, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.

The dicarbonyl functionality of this compound allows for the construction of various heterocyclic systems. For instance, it can react with hydrazine (B178648) derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. These heterocyclic cores are prevalent in many biologically active compounds.

Overview of Academic Research Trajectories and Potential Applications

While extensive academic literature solely focused on this compound is not widely available, its appearance in recent patent literature highlights its role in the development of novel therapeutic agents. These patents indicate a clear research trajectory towards its use as a key intermediate in the synthesis of complex molecules with potential pharmaceutical applications.

Notably, this compound has been cited in patent applications for the synthesis of:

Heteroaromatic macrocyclic ether chemotherapeutic agents. chiralen.com

Aromatic heterobicyclic compounds with antiviral applications. chiralen.com

Aromatic heterobicyclic compounds for antiviral uses. chiralen.com

These applications underscore the utility of this compound in constructing the core structures of these complex molecules. The cyclobutyl group, introduced via this building block, is likely a critical component for the intended biological activity of the final compounds. The research focus suggested by these patents is in the fields of oncology and virology, where the development of new small molecule inhibitors is of high importance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O4 B2461247 Ethyl 4-cyclobutyl-2,4-dioxobutanoate CAS No. 1222955-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyclobutyl-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-8(11)7-4-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIAUQJBVQTXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222955-59-0
Record name ethyl 4-cyclobutyl-2,4-dioxobutanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Routes for Ethyl 4 Cyclobutyl 2,4 Dioxobutanoate

Established Synthetic Pathways to the Core Structure of Ethyl 4-cyclobutyl-2,4-dioxobutanoate

The synthesis of the 1,3-dicarbonyl moiety in this compound is central to its preparation. While direct esterification presents a conceptual route, methods involving carbon-carbon bond formation are more prevalent and practical for constructing the β-keto ester framework.

Esterification-Based Approaches

A direct esterification of 4-cyclobutyl-2,4-dioxobutanoic acid with ethanol (B145695) would theoretically yield the desired ethyl ester. This approach, however, is contingent on the availability of the corresponding carboxylic acid precursor. The synthesis of this precursor is not trivial and would likely involve multi-step sequences. Given the inherent reactivity of the β-keto acid, which is prone to decarboxylation, this route is often less favored in comparison to methods that construct the dicarbonyl system with the ester group already in place.

Routes Involving 1,3-Dicarbonyl Synthesis

The most practical and widely employed strategy for synthesizing β-keto esters like this compound is the Claisen condensation. organic-chemistry.orgnumberanalytics.com This reaction forms a carbon-carbon bond by reacting an ester with another carbonyl compound in the presence of a strong base. wikipedia.org Specifically, a crossed Claisen condensation between a ketone and a non-enolizable ester is the most plausible and efficient route. organic-chemistry.org

In a typical procedure analogous to the synthesis of similar structures, cyclobutyl methyl ketone would be treated with diethyl oxalate (B1200264) in the presence of a suitable base to yield the target compound. ut.ac.ir The mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethyl oxalate. Subsequent elimination of an ethoxide leaving group results in the formation of the β-keto ester. libretexts.org

Precursor Chemistry and Reactant Selection

The selection of appropriate precursors is critical for a successful synthesis. For the preparation of this compound via a crossed Claisen condensation, the following reactants are essential:

Cyclobutyl Methyl Ketone: This ketone provides the cyclobutylcarbonyl moiety and the enolizable α-protons necessary for the condensation reaction.

Diethyl Oxalate: This diester serves as the electrophilic partner in the reaction and incorporates the ethyl ester and the adjacent carbonyl group into the final product.

Base: A strong base is required to generate the ketone enolate. Sodium ethoxide is a commonly used base for this transformation, often prepared fresh from sodium metal in anhydrous ethanol. The use of the conjugate base of the alcohol corresponding to the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions. stackexchange.com

Table 1: Key Reactants for the Synthesis of this compound
ReactantRole in the ReactionStructural Contribution
Cyclobutyl Methyl KetoneNucleophile (after enolization)Cyclobutylcarbonyl group
Diethyl OxalateElectrophileEthyl ester and adjacent carbonyl group
Sodium EthoxideBasePromotes enolate formation

Optimization of Reaction Conditions and Parameters

The yield and purity of this compound are highly dependent on the careful control of reaction conditions. Key parameters that require optimization include temperature, solvent systems, and the choice of catalysts or additives.

Influence of Temperature and Solvent Systems

The temperature of the reaction can significantly impact the rate of enolate formation and the stability of the reactants and products. Often, Claisen condensations are initiated at reduced temperatures (e.g., -5 °C to 0 °C) to control the initial exothermic reaction and minimize side reactions. chemicalbook.com The reaction mixture may then be allowed to warm to room temperature or gently heated to drive the reaction to completion. ut.ac.ir

The choice of solvent is also critical. Anhydrous ethanol is a common solvent for reactions employing sodium ethoxide, as it is the conjugate acid of the base and does not introduce competing nucleophiles. ut.ac.ir The solvent must be able to dissolve the reactants and the base to ensure a homogeneous reaction mixture. The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is also possible, particularly with stronger bases like lithium diisopropylamide (LDA). numberanalytics.comnumberanalytics.com

Table 2: Influence of Reaction Parameters on Synthesis
ParameterTypical ConditionsRationale
Temperature-5 °C to room temperatureControls reaction rate and minimizes side reactions.
SolventAnhydrous EthanolPrevents transesterification and dissolves reactants.
Reaction TimeSeveral hours to overnightEnsures completion of the reaction.

Role of Catalysts and Additives

In the context of the Claisen condensation for the synthesis of this compound, the base (e.g., sodium ethoxide) acts as a reactant rather than a catalyst, as it is consumed in a stoichiometric amount. wikipedia.org The deprotonation of the resulting β-keto ester by the alkoxide base is a thermodynamically favorable step that drives the reaction to completion. libretexts.org Therefore, at least one full equivalent of the base is required. libretexts.org

While not strictly catalysts, certain additives can influence the reaction. For instance, the use of stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride can increase the yield in some cases, particularly if one of the reactants is prone to side reactions with alkoxide bases. organic-chemistry.org However, for the proposed synthesis, sodium ethoxide in ethanol is a standard and effective choice. ut.ac.ir

Reaction Kinetics and Monitoring Techniques (e.g., Thin-Layer Chromatography, Mass Spectrometry)

Monitoring the progress of the synthesis of this compound is essential to determine the reaction endpoint and ensure optimal yield. Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS) are powerful analytical techniques employed for this purpose.

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. libretexts.orgresearchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate, alongside the starting materials (cyclobutyl methyl ketone and diethyl oxalate) and a "co-spot" containing both the reaction mixture and the starting materials. rochester.edu The plate is then developed in a suitable solvent system.

The choice of the eluent system is critical for achieving good separation of the components. For β-dicarbonyl compounds, a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is commonly used. rochester.edu The polarity of the solvent system is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for the product, allowing for clear separation from the starting materials. rochester.edu The spots can be visualized under UV light, as the conjugated system in the product is often UV-active, or by using a chemical stain. hu-berlin.de

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

Time PointCyclobutyl Methyl Ketone SpotDiethyl Oxalate SpotProduct SpotObservations
t = 0PresentPresentAbsentOnly starting materials are visible.
t = 1 hrPresent (diminished)PresentPresent (faint)Product begins to appear.
t = 4 hrAbsentPresent (in excess)Present (intense)Limiting reactant is consumed.
t = completionAbsentPresent (in excess)Present (intense)Reaction is complete.

Mass Spectrometry (MS):

Mass spectrometry can be utilized to confirm the presence of the desired product in the reaction mixture. The technique provides information about the mass-to-charge ratio (m/z) of the compound, which corresponds to its molecular weight. For this compound (C₁₀H₁₄O₄), the expected molecular weight is 198.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 198.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or cleavage at the carbonyl groups. docbrown.info

Isolation and Purification Strategies for Synthesized this compound

Following the completion of the reaction, the synthesized this compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and residual base.

Chromatographic Techniques (e.g., Silica (B1680970) Gel Chromatography)

Silica gel chromatography is a standard and highly effective method for the purification of organic compounds. uvic.ca Given the polar nature of the dicarbonyl functionality in this compound, silica gel, a polar stationary phase, is a suitable choice.

The selection of the mobile phase is critical for successful separation. A solvent system is chosen based on preliminary TLC analysis to achieve good separation between the product and impurities. rochester.edu Typically, a gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether) is employed. rochester.eduuvic.ca The purification process would involve loading the crude product onto the silica gel column and eluting with the chosen solvent system, collecting fractions, and analyzing them by TLC to identify and combine the fractions containing the pure product.

Table 2: General Parameters for Silica Gel Chromatography Purification

ParameterDescription
Stationary PhaseSilica gel (e.g., 230-400 mesh)
Mobile PhaseGradient of Hexanes and Ethyl Acetate
Elution OrderLess polar impurities first, followed by the product.
Fraction AnalysisThin-Layer Chromatography (TLC)

Work-up Procedures and Solvent Selection

The initial step in the isolation process is the work-up of the reaction mixture. Since the Claisen condensation is performed under basic conditions, the product exists as an enolate salt. Therefore, the work-up typically begins with neutralization using a dilute acid, such as hydrochloric acid or acetic acid, to protonate the enolate and yield the neutral β-keto ester. byjus.com

Following neutralization, the product is extracted from the aqueous layer into an organic solvent. The choice of extraction solvent is important; it should readily dissolve the product and be immiscible with water. Dichloromethane and ethyl acetate are common choices for extracting polar organic compounds. google.comgoogle.com The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Reactivity and Functional Group Transformations of Ethyl 4 Cyclobutyl 2,4 Dioxobutanoate

Chemical Reactivity of the 2,4-Dioxobutanoate Moiety

The 2,4-dioxobutanoate moiety is characterized by two carbonyl groups separated by a methylene (B1212753) group, rendering the latter acidic and susceptible to a range of nucleophilic and electrophilic reactions. This dicarbonyl system is the primary site of reactivity for condensation and cyclization reactions.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) Hydrate (B1144303), Methylhydrazine)

The 1,3-dicarbonyl system of ethyl 4-cyclobutyl-2,4-dioxobutanoate readily undergoes condensation reactions with binucleophilic nitrogen-containing reagents like hydrazine hydrate and its derivatives. nih.govnih.gov These reactions typically proceed via a cyclocondensation mechanism, where both carbonyl groups react with the nucleophile to form a stable heterocyclic ring. mdpi.com

The reaction with hydrazine hydrate, for instance, leads to the formation of pyrazole (B372694) derivatives. The Paal-Knorr synthesis is a classic method for obtaining pyrazole nuclei from 1,3-dicarbonyl compounds and hydrazines. nih.gov Depending on the substitution pattern of the hydrazine, a mixture of isomeric products can potentially be formed. nih.govnih.gov The general reaction scheme involves the initial nucleophilic attack of one nitrogen atom of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.

ReactantProduct TypeReaction Type
Hydrazine HydratePyrazoleCyclocondensation
MethylhydrazineN-methylpyrazoleCyclocondensation

Cyclization Reactions Leading to Heterocyclic Compounds

Beyond simple condensation, the 2,4-dioxobutanoate moiety is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net The presence of multiple reactive sites allows for intramolecular cyclizations or reactions with other bifunctional reagents to construct more complex ring systems. researchgate.net

For example, β-keto esters can be utilized in reactions that lead to the formation of bicyclic tetrahydrofurans. digitellinc.com The reactivity of the methylene group and the ester functionality can be exploited in various cyclization strategies. researchgate.net The synthesis of pyrazoles from 1,3-diketones and hydrazines is a well-established route, often yielding good to excellent results. nih.gov These cyclization reactions are fundamental in medicinal chemistry for generating libraries of compounds with potential biological activity. nih.govresearchgate.net

Electrophilic and Nucleophilic Substitution at Activated Positions

The methylene group situated between the two carbonyls in the 2,4-dioxobutanoate moiety is activated and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in nucleophilic substitution reactions with various electrophiles. Conversely, the electron-deficient nature of the carbon atoms in the dicarbonyl system makes them susceptible to nucleophilic attack. quora.comkhanacademy.org

Electrophilic substitution reactions can occur on the resulting heterocyclic rings formed from cyclization reactions. For instance, pyrazole rings can undergo electrophilic substitution, preferentially at the 4-position. nih.govbeilstein-journals.org Nucleophilic aromatic substitution, while less common for electron-rich aromatics, can occur under specific conditions or on suitably activated heterocyclic systems. nih.govnih.gov The interplay between nucleophilic and electrophilic centers is key to the diverse reactivity of this compound. quora.comkhanacademy.org

Reactions Involving the Ethyl Ester Functionality

The ethyl ester group of this compound can undergo typical ester transformations. These reactions are often performed to modify the solubility or reactivity of the molecule or to introduce other functional groups. Common reactions include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl or aryl group.

Aminolysis: Reaction with amines can convert the ester into an amide.

These transformations are standard in organic synthesis and can be used to further derivatize the molecule after transformations on the dicarbonyl or cyclobutyl parts of the structure.

Transformations of the Cyclobutyl Ring System

Reactions involving the cyclobutyl ring can include:

Ring-opening reactions: The strained nature of the four-membered ring makes it susceptible to ring-opening under certain conditions, which can be exploited in synthetic strategies. fiveable.me

Rearrangements: The cyclobutyl radical, a potential intermediate in some reactions, can undergo rearrangements. ontosight.ai

Functionalization: Modern synthetic methods allow for the functionalization of the cyclobutyl ring itself, for example, through C-H activation strategies, although this can be challenging. nih.govacs.org

The stability of the cyclobutyl ring is a key consideration in planning synthetic routes, as harsh reaction conditions might lead to unintended transformations of the ring.

Strategic Use of Protecting Groups in Complex Derivatizations

In the synthesis of complex molecules derived from this compound, the strategic use of protecting groups is often necessary. The molecule contains multiple reactive sites, and selective transformation of one functional group in the presence of others requires a carefully planned protection-deprotection sequence.

For example, one of the carbonyl groups could be selectively protected as a ketal or acetal (B89532) to allow for reactions to occur exclusively at the other carbonyl or at the ester functionality. This approach prevents unwanted side reactions and allows for a higher degree of control over the synthetic outcome. The choice of protecting group is crucial and depends on its stability to the reaction conditions for the desired transformation and the ease of its removal afterward.

Applications of Ethyl 4 Cyclobutyl 2,4 Dioxobutanoate As a Precursor in Advanced Organic Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the 1,3-dicarbonyl system in ethyl 4-cyclobutyl-2,4-dioxobutanoate allows for its facile conversion into a variety of heterocyclic structures through condensation reactions with dinucleophilic reagents.

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of pyrazole (B372694) derivatives from 2,4-dioxobutanoate precursors is a well-established synthetic strategy. derpharmachemica.com The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to proceed via a condensation-cyclodehydration sequence to yield the corresponding ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate. The regioselectivity of this reaction is generally high, favoring the formation of the 1,3,5-trisubstituted pyrazole. This transformation provides a straightforward route to pyrazoles bearing a cyclobutyl substituent, which can be further functionalized to explore their potential as bioactive molecules.

Reactant 1Reactant 2ProductHeterocyclic System
This compoundHydrazine HydrateEthyl 5-cyclobutyl-1H-pyrazole-3-carboxylatePyrazole

Similar to the synthesis of pyrazoles, isoxazole (B147169) derivatives can be readily prepared from 2,4-dioxobutanoate compounds. derpharmachemica.com The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base would lead to the formation of ethyl 5-cyclobutylisoxazole-3-carboxylate. This reaction also proceeds through a condensation-cyclodehydration mechanism, providing an efficient method for the construction of the isoxazole ring system. The resulting isoxazole derivative, featuring a cyclobutyl moiety, can serve as a key intermediate for the synthesis of more complex molecules.

Reactant 1Reactant 2ProductHeterocyclic System
This compoundHydroxylamine HydrochlorideEthyl 5-cyclobutylisoxazole-3-carboxylateIsoxazole

This compound has been identified as a precursor in the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents. chiralen.com While the specific details of the synthetic route are proprietary, it can be inferred that the dicarbonyl functionality of the molecule is utilized in a cyclization reaction to form a larger macrocyclic structure containing one or more heteroaromatic rings. The cyclobutyl group likely plays a role in defining the conformation and rigidity of the resulting macrocycle, which can be crucial for its biological activity.

Role in the Design and Synthesis of Molecules Targeting Specific Biological Pathways

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry due to their potential to interact with specific biological targets.

Beta-secretase 1 (BACE1) and its homolog BACE2 are aspartyl proteases that play a critical role in the processing of the amyloid precursor protein (APP). The inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. While there is no direct evidence of this compound itself being a BACE1 or BACE2 inhibitor, the heterocyclic derivatives that can be synthesized from it, such as pyrazoles and isoxazoles, are common structural motifs found in known BACE1 inhibitors. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries aimed at discovering novel and potent BACE1/BACE2 inhibitors.

The processing of amyloid precursor protein (APP) by BACE1 is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's disease patients. nih.govnih.gov By inhibiting BACE1, the production of Aβ peptides can be reduced, potentially slowing down or preventing the progression of the disease. The development of small molecule inhibitors of BACE1 is therefore a key area of research in the field of neurodegenerative diseases. The synthesis of novel heterocyclic compounds derived from this compound provides a platform for the exploration of new chemical space in the search for effective BACE1 inhibitors.

Precursor CompoundDerived HeterocyclePotential Biological TargetRelevance
This compoundPyrazoleBeta-Secretase 1 (BACE1)Alzheimer's Disease Research
This compoundIsoxazoleBeta-Secretase 1 (BACE1)Alzheimer's Disease Research
This compoundMacrocyclic HeteroaromaticsVarious (e.g., chemotherapeutic targets)Oncology Research

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that accurately connects the chemical compound This compound to the specific applications outlined in the request.

Searches for this compound did not yield any verifiable, peer-reviewed research demonstrating its use as a precursor or intermediate in the following areas:

Studies on metabolic regulation or pancreatic beta-cell function.

The synthesis of H4 histamine (B1213489) receptor antagonists.

The generation of compounds with investigated antitumor activity or for fatty acid synthase modulation.

While some chemical suppliers list the compound and associate it with patent applications for chemotherapeutic or antiviral agents, the specific role and context of this compound within these patents are not detailed in accessible literature. chiralen.com

Therefore, constructing an article based on the provided outline would require making unsubstantiated connections between the compound and the specified biological targets. To maintain scientific accuracy and avoid generating speculative or unverified information, this request cannot be fulfilled.

Lack of Publicly Available Research Data for this compound Prevents In-Depth Computational Analysis

A thorough investigation into the computational chemistry and theoretical aspects of this compound has revealed a significant scarcity of publicly available research data. Despite a comprehensive search for scholarly articles and scientific databases, specific studies detailing the molecular structure analysis, conformational landscapes, reaction mechanisms, electronic structure, and in silico screening of this particular compound could not be located.

The initial search provided basic identifying information for this compound, including its CAS number (1222955-59-0), molecular formula (C10H14O4), and molecular weight (198.22 g/mol ). chiralen.com However, the search did not yield any in-depth computational studies or theoretical investigations required to fulfill the detailed article outline.

Information was found for a structurally related compound, Ethyl 4-cyclopropyl-2,4-dioxobutanoate, which has a similar chemical structure but features a cyclopropyl (B3062369) group instead of a cyclobutyl group. chemscene.comscbt.comchemicalbook.com While this indicates that related molecules are of scientific interest, it does not provide the specific data necessary for a detailed analysis of the target compound.

The absence of dedicated research on the computational aspects of this compound means that a scientifically accurate and detailed article on the following topics, as requested, cannot be generated at this time:

Computational Chemistry and Theoretical Investigations on Ethyl 4 Cyclobutyl 2,4 Dioxobutanoate

In Silico Screening and Ligand Design Principles for Derived Compounds:No studies were identified that utilize Ethyl 4-cyclobutyl-2,4-dioxobutanoate as a scaffold for virtual screening or discuss principles for designing new ligands based on its structure.

Due to the lack of specific research findings, the generation of an article with the requested detailed sections and data tables is not possible without resorting to speculation, which would compromise the scientific accuracy and integrity of the content. Further research and publication in the field of computational chemistry would be required to provide the necessary data for such an analysis.

Future Research Directions and Emerging Paradigms for Ethyl 4 Cyclobutyl 2,4 Dioxobutanoate

Exploration of Novel Synthetic Methodologies

The development of efficient and scalable methods for the synthesis of Ethyl 4-cyclobutyl-2,4-dioxobutanoate is a primary area for future research. Current synthetic approaches to analogous β-keto esters often rely on established transformations such as the Claisen condensation. A common strategy involves the reaction of a cyclobutyl-containing ester with diethyl oxalate (B1200264) in the presence of a strong base.

A generalized synthetic scheme is presented below:

Reactant 1Reactant 2BaseProduct
Ethyl cyclobutylacetateDiethyl oxalateSodium ethoxideThis compound

Future research could focus on developing novel, more sustainable, and atom-economical synthetic routes. Potential areas of exploration include:

Flow Chemistry: Continuous flow processes could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes, such as lipases, for the synthesis could provide high selectivity under mild reaction conditions, reducing the need for harsh reagents and simplifying purification.

Photoredox Catalysis: Visible-light-mediated reactions could open up new pathways for the construction of the dicarbonyl framework, potentially from more readily available precursors.

Development of Asymmetric Syntheses Utilizing the Compound

The 1,3-dicarbonyl motif in this compound provides a key handle for introducing chirality. The development of asymmetric syntheses utilizing this compound as a prochiral substrate is a significant avenue for future investigation. The resulting chiral building blocks, incorporating a cyclobutane (B1203170) ring, could be valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.

Potential asymmetric transformations to be explored include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the ketone carbonyls would lead to the formation of chiral hydroxy esters.

Enantioselective Alkylation and Allylation: The acidic α-proton between the two carbonyl groups allows for deprotonation to form an enolate, which can then be reacted with various electrophiles in the presence of a chiral catalyst to yield α-substituted products with high enantiomeric excess.

Organocatalyzed Reactions: Chiral amines or thioureas could be employed to catalyze Michael additions or aldol (B89426) reactions, introducing new stereocenters with high levels of control.

A table of potential asymmetric reactions is provided below:

Reaction TypeCatalyst TypePotential Chiral Product
Asymmetric HydrogenationChiral metal complex (e.g., Ru-BINAP)Chiral β-hydroxy-δ-keto ester
Enantioselective AlkylationChiral phase-transfer catalystα-alkylated this compound
Michael AdditionChiral organocatalyst (e.g., prolinol derivative)Adduct with a new stereocenter at the α-position

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. The reactive nature of the β-keto ester functionality in this compound makes it an ideal candidate for incorporation into MCRs.

Future research in this area could focus on designing novel MCRs that leverage the unique reactivity of this compound. Examples of established MCRs where this compound could be integrated include:

Hantzsch Dihydropyridine Synthesis: Reaction with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt could lead to the formation of dihydropyridines bearing a cyclobutane substituent.

Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea (B33335) or thiourea (B124793) could yield dihydropyrimidinones.

Ugi Reaction: While not a direct participant, derivatives of this compound could potentially be used in Ugi-type reactions, further expanding the accessible chemical space.

The integration of this compound into such reaction sequences would enable the rapid generation of libraries of complex, cyclobutane-containing molecules for biological screening.

Potential for Functional Material Synthesis via Derived Architectures

The presence of the cyclobutane ring opens up possibilities for the use of this compound and its derivatives in the synthesis of functional materials. Cyclobutane-containing polymers are known to exhibit unique thermal and mechanical properties.

Future research could explore the following avenues:

Polymerization: The dicarbonyl functionality could be modified to introduce polymerizable groups, allowing for the synthesis of polyesters or polyamides with cyclobutane moieties in the backbone or as pendant groups.

Mechanophores: The strained cyclobutane ring could act as a mechanophore, a chemical unit that responds to mechanical force. Polymers incorporating this unit could exhibit stress-responsive behavior, such as color change or degradation, which is of interest for applications in smart materials and sensors.

Cross-linking Agents: The two carbonyl groups could be utilized in cross-linking reactions to create robust polymer networks with tailored properties.

The table below summarizes potential applications in materials science:

Application AreaRationalePotential Material
Specialty PolymersIntroduction of the cyclobutane ring can alter polymer properties.Polyesters with enhanced thermal stability.
Smart MaterialsThe cyclobutane ring can act as a force-responsive unit.Stress-sensitive polymers that change color under strain.
Polymer NetworksThe dicarbonyl groups can serve as reactive sites for cross-linking.Durable and chemically resistant thermoset resins.

Q & A

What are the most reliable synthetic routes for Ethyl 4-cyclobutyl-2,4-dioxobutanoate, and how do reaction conditions influence yield?

Basic
A common approach involves Claisen condensation between ethyl acetoacetate derivatives and cyclobutyl carbonyl compounds under basic catalysis (e.g., sodium ethoxide). The reaction temperature (typically 0–5°C) and solvent polarity (e.g., anhydrous ethanol or THF) critically affect enolate formation and ketone reactivity, with yields optimized by slow addition of electrophiles to minimize side reactions like over-alkylation . Characterization via GC-MS or HPLC is recommended to confirm purity (>95%) .

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Advanced
DFT studies (e.g., B3LYP/6-31G* level) model the compound’s keto-enol tautomerism and charge distribution, explaining its nucleophilic reactivity at the β-diketo moiety. Hybrid functionals incorporating exact exchange (e.g., B3LYP) improve accuracy for thermochemical properties like tautomer stability, with deviations <3 kcal/mol compared to experimental data . Solvent effects (PCM models) further refine predictions of reaction pathways in polar aprotic solvents .

What analytical techniques are optimal for quantifying trace impurities in this compound?

Basic
Reverse-phase HPLC with UV detection (λ = 210–240 nm) resolves impurities like unreacted cyclobutyl precursors or ester hydrolysis byproducts. Gas chromatography (e.g., DB-Wax columns) coupled with mass spectrometry identifies volatile degradation products, while ¹H/¹³C NMR (in CDCl₃) confirms structural integrity via diagnostic peaks: δ 1.3 ppm (ethyl CH₃), δ 4.2 ppm (ester CH₂), and δ 2.8–3.2 ppm (cyclobutyl protons) .

How should researchers address discrepancies in reported NMR chemical shifts for this compound?

Advanced
Contradictions often arise from solvent effects or tautomeric equilibria. To resolve this, conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to slow tautomer interconversion, or use deuterated solvents with low polarity (e.g., CDCl₃). Complement experimental data with DFT-calculated shifts (e.g., GIAO method) to assign signals unambiguously .

What safety protocols are essential when handling this compound?

Basic
Use fume hoods and nitrile gloves to avoid inhalation/skin contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Emergency protocols include rinsing eyes with water (15 mins) and seeking medical evaluation for persistent irritation .

What experimental and computational methods characterize its tautomeric behavior?

Advanced
Combine IR spectroscopy (C=O stretching ~1700 cm⁻¹) with ¹H NMR to detect enol content. Time-resolved UV-Vis spectroscopy monitors tautomerization kinetics in real time. DFT-MD simulations (e.g., Car-Parrinello) model solvent-dependent activation barriers, revealing hydrogen-bond stabilization in protic solvents like methanol .

How can researchers assess the thermodynamic stability of this compound under varying conditions?

Advanced
Differential scanning calorimetry (DSC) measures decomposition onset temperatures (>200°C in inert atmospheres). Thermogravimetric analysis (TGA) quantifies mass loss due to ester pyrolysis. Coupled with DFT-calculated bond dissociation energies (BDEs), these methods predict stability in catalytic environments, such as metal-mediated coupling reactions .

Notes

  • Methodological Rigor : Prioritize hybrid DFT functionals (e.g., B3LYP) for computational studies , and validate synthetic yields via chromatographic purity checks .
  • Safety Compliance : Adhere to SDS guidelines for storage and disposal .
  • Advanced Techniques : VT-NMR and DFT-MD are critical for resolving dynamic equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.